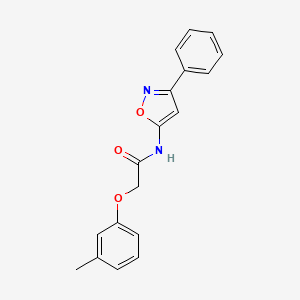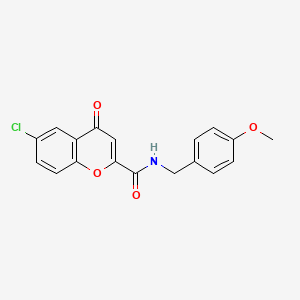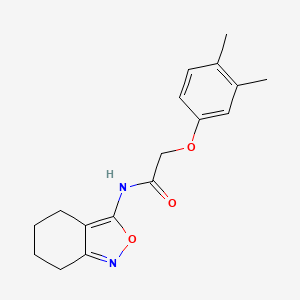![molecular formula C28H27NO3 B11385136 7-benzyl-6,10-dimethyl-3-(4-methylbenzyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11385136.png)
7-benzyl-6,10-dimethyl-3-(4-methylbenzyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-benzyl-6,10-dimethyl-3-(4-methylbenzyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex organic compound belonging to the class of chromeno[6,7-e][1,3]oxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-6,10-dimethyl-3-(4-methylbenzyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromene Core: The initial step involves the synthesis of the chromene core through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.
Oxazine Ring Formation: The chromene intermediate is then subjected to cyclization with an appropriate amine and formaldehyde to form the oxazine ring.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are carefully chosen to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of corresponding benzyl alcohols or aldehydes.
Reduction: Reduction reactions can target the oxazine ring, potentially opening it to form simpler amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Friedel-Crafts alkylation or acylation reactions often employ aluminum chloride (AlCl₃) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohols or aldehydes, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-benzyl-6,10-dimethyl-3-(4-methylbenzyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of chromeno-oxazine systems.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological activities. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development studies.
Industry
In the industrial sector, the compound’s stability and reactivity make it useful in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 7-benzyl-6,10-dimethyl-3-(4-methylbenzyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chromene and oxazine moieties may facilitate binding to specific sites, modulating biological pathways and leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 7-benzyl-4-(2-methylbenzyl)-2,4,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one
- 5,7-dihydroxy-6,8-dimethyl-3-(2-hydroxy-3,4-methylenedioxybenzyl)chromone
Uniqueness
Compared to similar compounds, 7-benzyl-6,10-dimethyl-3-(4-methylbenzyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one stands out due to its specific substitution pattern and the presence of both chromene and oxazine rings
Properties
Molecular Formula |
C28H27NO3 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
7-benzyl-6,10-dimethyl-3-[(4-methylphenyl)methyl]-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C28H27NO3/c1-18-9-11-22(12-10-18)15-29-16-23-14-24-19(2)25(13-21-7-5-4-6-8-21)28(30)32-27(24)20(3)26(23)31-17-29/h4-12,14H,13,15-17H2,1-3H3 |
InChI Key |
HGJHYTKJOCPUGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC3=CC4=C(C(=C3OC2)C)OC(=O)C(=C4C)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B11385053.png)
![2-(3,5-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B11385059.png)


![5-Amino-4-(1,3-benzothiazol-2-YL)-1-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B11385072.png)
![4-[(4-Fluorophenyl)sulfonyl]-5-(propylsulfonyl)-2-thien-2-yl-1,3-oxazole](/img/structure/B11385073.png)

![6-chloro-2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-4H-chromen-4-one](/img/structure/B11385085.png)

![1-benzyl-2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B11385116.png)

![N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11385123.png)

![5-({[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11385135.png)
